Thieno[2,3-b]thiophene-2-carboxaldehyde
Description
Overview of Thienothiophene Scaffolds in Modern Chemical Research
Isomeric Forms and Structural Stability Considerations of Thienothiophenes
Thienothiophenes exist in several isomeric forms, dictated by the orientation of the two fused thiophene (B33073) rings. encyclopedia.pub The primary isomers include thieno[2,3-b]thiophene (B1266192) and thieno[3,2-b]thiophene (B52689), both of which are noted for their high stability. encyclopedia.pubacs.org Other isomers, such as thieno[3,4-b]thiophene (B1596311) and the highly unstable thieno[3,4-c]thiophene, have also been synthesized and studied. acs.orgwikipedia.org The stability of these isomers is a critical factor in their synthesis and application, with the more stable forms being more readily prepared and incorporated into larger molecular architectures. encyclopedia.pub The planarity of the fused ring system is a key feature that can significantly influence the properties of the resulting organic materials. encyclopedia.pubresearchgate.net
Table 1: Properties of Stable Thienothiophene Isomers
| Isomer | CAS Number | Melting/Boiling Point | Appearance |
|---|---|---|---|
| Thieno[3,2-b]thiophene | 251-41-2 | m.p. 56.0-56.5 °C | White solid |
| Thieno[2,3-b]thiophene | 250-84-0 | b.p. 102 °C at 16 mmHg | Colorless oil |
This data is compiled from multiple sources. wikipedia.org
Significance of Annulated Thiophene Rings in π-Conjugated Systems
The fusion of two thiophene rings to form an annulated structure like thienothiophene creates a larger, planar, and more rigid π-conjugated system compared to a single thiophene ring. encyclopedia.pubnorthwestern.edu This extended conjugation is crucial for facilitating efficient charge transport, a desirable property for organic semiconductors. scielo.brresearchgate.net The introduction of fused thiophene rings can enhance the electron-donating ability and planarity of a molecule, which in turn affects its optical and electronic properties, such as absorption spectra and energy levels of molecular orbitals (HOMO/LUMO). rsc.orgdiva-portal.org In π-conjugated polymers, the structure of the annulated rings critically influences properties like planarity, structural rigidity, and redox behavior, which are essential for applications in organic electronics. northwestern.edumdpi.com Thienothiophene units can act as effective π-linkers, mediating charge transfer between donor and acceptor parts of a molecule. encyclopedia.pub
Role of Aldehyde Functionality in Heterocyclic Building Blocks and Precursors for Complex Molecules
The aldehyde group (–CHO) is a highly versatile functional group in organic chemistry. wikipedia.orgbritannica.com When attached to a heterocyclic core, such as in Thieno[2,3-b]thiophene-2-carboxaldehyde, it serves as a reactive site for a multitude of chemical transformations. wikipedia.orgmdpi.com This reactivity allows for the construction of more complex molecular structures through reactions like condensations, reductions, and nucleophilic additions. wikipedia.orgmsu.edu
The aldehyde functionality is a key precursor for synthesizing a wide range of other functional groups and for building larger molecular frameworks. nih.gov For instance, heterocyclic aldehydes are used in the synthesis of various N-, O-, and S-containing heterocycles. rsc.org They can be converted into nitriles, which are also valuable synthetic intermediates. rsc.org The versatility of the aldehyde group makes it an essential tool for chemists to elaborate on a core heterocyclic structure, leading to the development of new materials and compounds with specific functions. mdpi.comresearchgate.net
Research Trajectories for this compound and its Derivatives in Contemporary Organic Chemistry
Current research involving this compound and its derivatives is largely focused on materials science and medicinal chemistry. The thieno[2,3-b]thiophene scaffold is being actively investigated for its potential in creating novel organic semiconductors and materials for optoelectronic devices. ontosight.airesearchgate.net The aldehyde functional group provides a convenient handle for chemists to synthesize a variety of derivatives with tailored electronic and optical properties. nih.gov
In medicinal chemistry, the thieno[2,3-b]thiophene core is explored as a scaffold for developing new therapeutic agents. nih.govekb.eg Derivatives have been synthesized and investigated for a range of biological activities. nih.govnih.govacs.org For example, some derivatives have been studied as potential inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in certain types of cancer. nih.govacs.org The ability to easily modify the core structure via the aldehyde group allows for the systematic exploration of structure-activity relationships, which is a key aspect of drug discovery. nih.gov Future research is likely to continue exploring the synthesis of novel derivatives for applications in both advanced materials and the development of new pharmaceuticals. ekb.egbeilstein-journals.orgresearchgate.net
Structure
3D Structure
Properties
CAS No. |
31486-85-8 |
|---|---|
Molecular Formula |
C7H4OS2 |
Molecular Weight |
168.2 g/mol |
IUPAC Name |
thieno[2,3-b]thiophene-5-carbaldehyde |
InChI |
InChI=1S/C7H4OS2/c8-4-6-3-5-1-2-9-7(5)10-6/h1-4H |
InChI Key |
GPYQGYMQLPQMML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C=C(S2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 2,3 B Thiophene 2 Carboxaldehyde and Its Core Structures
Established Synthetic Pathways for Thienothiophene Cores
The construction of the thienothiophene skeleton can be achieved through various established synthetic routes, including formylation of the pre-formed core, carbon-carbon bond formation to add substituents, and cyclization reactions to build the fused-ring system itself.
Vilsmeier-Haack Formylation as a Primary Synthetic Route to Thieno[3,2-b]thiophene-2-carbaldehyde
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com This reaction introduces a formyl group (-CHO) onto the ring system, a key step in producing carboxaldehyde derivatives. The process involves an electrophilic aromatic substitution using a Vilsmeier reagent, which is an electrophilic iminium salt (a halomethyleniminium salt) typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3) or carbonyl chloride. ijpcbs.comrsc.orgorganic-chemistry.org
The reaction mechanism begins with the formation of the electrophilic Vilsmeier reagent. This reagent then attacks the electron-rich thienothiophene ring. Subsequent hydrolysis of the resulting α-chloro amine intermediate yields the final aldehyde product. organic-chemistry.org The reactivity of the substrate and the reaction conditions can influence the outcome and kinetics of the reaction. rsc.org For instance, the formylation of 3-methoxybenzo[b]thiophen, a related sulfur-containing heterocycle, yields 2-formyl-3-methoxybenzo[b]thiophen at moderate temperatures, but can lead to 3-chloro-2-formylbenzo[b]thiophen under more drastic conditions. rsc.org
While the outline specifies thieno[3,2-b]thiophene-2-carbaldehyde, the Vilsmeier-Haack reaction is a general method applicable to various thiophene (B33073) derivatives for the synthesis of their corresponding aldehydes. researchgate.netacs.org
| Reagent/Substrate | Conditions | Product | Application |
| Electron-Rich Arene | DMF, POCl3 | Formylated Arene | Introduction of an aldehyde group |
| Thiophene derivatives | DMF, POCl3 or COCl2 | Thiophene carboxaldehydes | Synthesis of key intermediates for pharmaceuticals |
| 3-methoxybenzo[b]thiophen | Moderate Temperature | 2-formyl-3-methoxybenzo[b]thiophen | Selective formylation |
| 3-methoxybenzo[b]thiophen | Drastic Conditions | 3-chloro-2-formylbenzo[b]thiophen | Formylation with concurrent substitution |
Suzuki Cross-Coupling Strategies for Derivatized Thieno[3,2-b]thiophene-2-carbaldehyde
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly in the synthesis of biaryls and other conjugated systems. nih.govnih.gov This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.govresearchgate.net It is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics. nih.govmdpi.com
In the context of thienothiophene synthesis, the Suzuki reaction can be used to introduce aryl or other organic substituents onto a pre-functionalized thienothiophene core. For example, a halogenated thienothiophene can be coupled with various aryl boronic acids to create a diverse library of derivatized compounds. nih.gov The regioselective functionalization of halogenated heterocycles like thiophenes is a key strategy. nih.gov The reaction mechanism typically involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron compound and reductive elimination to yield the final product and regenerate the catalyst. nih.gov
Recent advancements have focused on developing more environmentally friendly procedures, such as using micellar synthetic chemistry to perform the reaction in water and under air, which can enhance efficiency and reduce reaction times. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Application |
| Organohalide (e.g., Bromo-thiophene) | Organoboron compound (e.g., Aryl boronic acid) | Palladium(0) complex | C-C bond formation, synthesis of biaryls |
| 2-bromo-5-(bromomethyl)thiophene | Various aryl boronic acids | Palladium(0) | Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes |
| Bromoanilines | Thiophene boronic acids | Pd(dtbpf)Cl2 | Micellar Suzuki coupling in water |
Cyclization Reactions in Thienothiophene Synthesis
Cyclization reactions are fundamental to constructing the fused bicyclic core of thienothiophenes. These methods often start with appropriately substituted monocyclic thiophene precursors and form the second ring through an intramolecular reaction. wikipedia.org
The synthesis of the thienothiophene ring system is frequently achieved by the intramolecular cyclization of functionalized thiophene precursors. wikipedia.org This strategy involves designing a thiophene substrate that bears reactive groups positioned to facilitate the closure of the second thiophene ring.
One approach involves the metal-catalyzed heterocyclization of S-containing alkyne substrates. mdpi.com The mechanism often proceeds through the electrophilic activation of the alkyne's triple bond by a metal catalyst, followed by an intramolecular nucleophilic attack by the sulfur-containing group. mdpi.com Another powerful method is the cascade cyclization of alkynyl diol derivatives, which can produce multisubstituted thieno[3,2-b]thiophenes in moderate to good yields. researchgate.net Similarly, thieno[2,3-b]pyridines, which are structurally related, can be synthesized via intramolecular cyclization of substituted pyridines. scielo.br The synthesis of various thieno[2,3-b]thiophene (B1266192) derivatives has been achieved starting from readily accessible building blocks like diethyl 3,4-dimethylthieno-[2,3-b]thiophene-2,5-dicarboxylate. nih.gov
| Precursor Type | Reaction Type | Product |
| S-Containing Alkyne Substrates | Metal-Catalyzed Heterocyclization | Thiophene Derivatives |
| Alkynyl Diol Derivatives | Bisulfur/Biselenium Cascade Cyclization | Multisubstituted Thieno[3,2-b]thiophenes |
| 3-Cyano-2-(organylmethylthio)pyridines | Intramolecular Cyclization | Thieno[2,3-b]pyridines |
The Dieckmann condensation is an intramolecular base-catalyzed reaction of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for forming stable five- and six-membered rings. wikipedia.orgpressbooks.pub The mechanism is analogous to the intermolecular Claisen condensation and involves the deprotonation of an α-carbon to one ester group, creating an enolate. wikipedia.orgmychemblog.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule, leading to a cyclic β-keto ester after an acidic workup. pressbooks.pubmychemblog.com
In the synthesis of thienothiophene derivatives, a Dieckmann-type condensation can be employed to construct the second ring. For example, 3-sulfenylthiophene-2,5-dicarboxylates, which contain a -SCH2CO2Alk moiety at the C-3 position, can be treated with sodium alcoholates. researchgate.netdntb.gov.ua This treatment promotes a Dieckmann condensation, leading to the formation of 2,3,5-trisubstituted thieno[3,2-b]thiophene (B52689) derivatives. dntb.gov.uaresearchgate.net The driving force for the reaction is the formation of a stable, resonance-stabilized enolate of the resulting β-keto ester product. mychemblog.com
| Starting Material | Base | Product | Ring Size Formed |
| 1,6-Diesters | Sodium Alkoxide | Five-membered cyclic β-keto ester | 5 |
| 1,7-Diesters | Sodium Alkoxide | Six-membered cyclic β-keto ester | 6 |
| 3-Sulfenylthiophene-2,5-dicarboxylates | Sodium Alcoholates | 2,3,5-trisubstituted thieno[3,2-b]thiophene | 5 |
A robust strategy for synthesizing the thienothiophene core involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. This approach typically begins with a thiophene ring that is activated towards nucleophilic attack by the presence of an electron-withdrawing group and contains a leaving group, such as a halogen atom. mdpi.com
The first step is the SNAr reaction, where an S-nucleophile, such as a thioglycolic acid ester, displaces the halogen atom on the thiophene ring. mdpi.com This reaction is often facilitated by a base. The resulting intermediate is a thiophene substituted with a sulfur-containing side chain. researchgate.netmdpi.com
| Thiophene Substrate | S-Nucleophile | Conditions | Product |
| 3-Halothiophene with electron-withdrawing group at C-2 | Thioglycolic acid esters | Base | Thieno[3,2-b]thiophene |
| 3-Nitrothiophene-2,5-dicarboxylates | Thiophenols, thioglycolates | K2CO3, then sodium alcoholate | 2,3,5-trisubstituted thieno[3,2-b]thiophene |
| 2-methoxy-3-X-5-nitrothiophenes | Pyrrolidine (B122466) | - | Substituted thiophene (mechanistic study) nih.gov |
Multi-Step Approaches from Diverse Starting Materials
The construction of the thieno[2,3-b]thiophene core, the foundational structure of Thieno[2,3-b]thiophene-2-carboxaldehyde, can be accomplished from several different precursors, often involving a sequence of reactions. A common strategy involves the cyclization of a suitably functionalized thiophene derivative.
One notable multi-step synthesis begins with thiophene-3-carbaldehyde . This approach involves the protection of the aldehyde group, followed by lithiation and reaction with elemental sulfur and an alkylating agent to introduce the necessary functionality for the second thiophene ring closure. The deprotection of the formyl group and subsequent cyclization, often facilitated by a base, leads to the formation of the thieno[2,3-b]thiophene scaffold. The final step to obtain the target aldehyde is the introduction of a formyl group, typically at the 2-position, via electrophilic substitution reactions such as the Vilsmeier-Haack reaction ingentaconnect.com.
Another versatile starting material is diethyl 3,4-dimethylthieno-[2,3-b]thiophene-2,5-dicarboxylate . This highly functionalized thienothiophene can be converted into a variety of derivatives through reactions of its ester groups nih.gov. Although this starting material already contains the core structure, it serves as an excellent example of how a pre-formed thieno[2,3-b]thiophene can be modified in a multi-step sequence to introduce different functionalities. For the synthesis of the 2-carboxaldehyde, a selective reduction of one of the ester groups to an alcohol, followed by oxidation, would be a plausible route.
Historically, the thieno[2,3-b]thiophene ring system was first synthesized, albeit in very low yields, by heating citric acid with phosphorus pentasulfide (P4S10) wikipedia.org. This method, while not practical for routine synthesis, demonstrates the formation of the core from a simple acyclic precursor. More efficient and controlled syntheses have since been developed that rely on the cyclization of substituted thiophenes wikipedia.org.
The following table summarizes some of the multi-step approaches from diverse starting materials for the synthesis of the thieno[2,3-b]thiophene core.
| Starting Material | Key Steps | Resulting Structure |
| Thiophene-3-carbaldehyde | Protection, lithiation, sulfurization, alkylation, deprotection, cyclization | Thieno[2,3-b]thiophene core |
| Diethyl 3,4-dimethylthieno-[2,3-b]thiophene-2,5-dicarboxylate | Selective reduction, oxidation | Functionalized Thieno[2,3-b]thiophene |
| Citric Acid | Reaction with P4S10 | Thieno[2,3-b]thiophene core (low yield) |
Advanced Synthetic Approaches and Techniques for this compound Derivatives
In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, selective, and environmentally benign methodologies. These advanced approaches have been successfully applied to the synthesis of this compound and its derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods degres.euresearchgate.netbohrium.com. The Vilsmeier-Haack reaction, a key step in the synthesis of this compound, can be significantly enhanced through the use of microwave irradiation ingentaconnect.comdegres.euresearchgate.net.
| Reaction | Conventional Method | Microwave-Assisted Method | Advantages of Microwave |
| Vilsmeier-Haack Formylation | Several hours of heating | 5-15 minutes of irradiation | Reduced reaction time, higher yields, fewer side products |
Selective Functionalization Strategies for Regioselective Synthesis
The regioselective synthesis of this compound is crucial, as the position of the aldehyde group determines the properties and reactivity of the molecule. The thieno[2,3-b]thiophene ring system has two non-equivalent reactive positions, C2 and C3. Electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, exhibit a high degree of regioselectivity for the 2-position rsc.org.
This selectivity is governed by the electronic properties of the thieno[2,3-b]thiophene core. The sulfur atom in each thiophene ring acts as an electron-donating group, activating the ring towards electrophilic attack. Theoretical studies and experimental evidence have shown that the 2-position is more electron-rich and sterically accessible than the 3-position, making it the preferred site for formylation. This inherent reactivity allows for the direct and selective introduction of the aldehyde group at the desired position without the need for protecting groups or complex multi-step procedures. The Vilsmeier-Haack reaction on N-aryl-substituted 2-aminothiophenes also demonstrates regioselective formylation, leading to the formation of thieno[2,3-b]quinolinium salts umich.edu.
Integration of Green Chemistry Principles in Thienothiophene Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances . These principles can be effectively integrated into the synthesis of this compound and its derivatives.
One of the key aspects of green chemistry is the use of environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol (B145695), ionic liquids, or deep eutectic solvents mdpi.comnih.govrsc.org. For instance, the synthesis of thiophene derivatives has been successfully carried out in ethanol and ionic liquids mdpi.comnih.gov. The use of water as a solvent in the synthesis of thiophenytoins has also been reported, offering a safe and environmentally friendly option .
Microwave-assisted synthesis, as discussed in section 2.2.1, is another cornerstone of green chemistry, as it often leads to a significant reduction in energy consumption and reaction times degres.eu. Furthermore, solvent-free reaction conditions, where the reactants are mixed without a solvent, can be employed to minimize waste and simplify product purification. The development of catalytic methods that use non-toxic and recyclable catalysts is also a key area of research in green thienothiophene synthesis.
| Green Chemistry Principle | Application in Thienothiophene Synthesis | Benefits |
| Use of Greener Solvents | Replacing hazardous solvents with water, ethanol, or ionic liquids | Reduced environmental impact and toxicity |
| Microwave-Assisted Synthesis | Accelerating reactions using microwave irradiation | Reduced energy consumption and reaction times |
| Solvent-Free Conditions | Conducting reactions without a solvent | Minimized waste and simplified purification |
| Catalysis | Employing non-toxic and recyclable catalysts | Increased efficiency and sustainability |
Reactivity and Derivatization Chemistry of Thieno 2,3 B Thiophene 2 Carboxaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde group is a versatile functional handle for a variety of chemical modifications, primarily through reactions at the electrophilic carbonyl carbon.
Nucleophilic Addition Reactions with Thieno[2,3-b]thiophene-2-carboxaldehyde
The aldehyde functionality of this compound is susceptible to nucleophilic attack. While specific literature on nucleophilic additions to this particular aldehyde is not abundant, its reactivity can be inferred from the well-established chemistry of other heterocyclic aldehydes. Nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and reducing agents (e.g., sodium borohydride), are expected to react readily with the carbonyl group.
For instance, the reduction of the aldehyde would yield the corresponding primary alcohol, 2-(hydroxymethyl)thieno[2,3-b]thiophene. The addition of a Grignard reagent, such as methylmagnesium bromide, would lead to the formation of a secondary alcohol, 1-(thieno[2,3-b]thiophen-2-yl)ethanol. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.
Table 1: Representative Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Expected Product |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 2-(Hydroxymethyl)thieno[2,3-b]thiophene |
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 1-(Thieno[2,3-b]thiophen-2-yl)ethanol |
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a classic method for carbon-carbon bond formation involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This compound is an ideal substrate for this reaction, leading to the formation of α,β-unsaturated compounds which are valuable intermediates in organic synthesis.
Active methylene compounds such as malononitrile (B47326), ethyl cyanoacetate, and cyanoacetamide are commonly used in these reactions. banglajol.info The condensation is typically catalyzed by weak bases like piperidine (B6355638) or can be promoted by catalysts such as urea (B33335) under microwave irradiation. banglajol.info The products of these reactions, substituted olefins, are versatile precursors for the synthesis of various heterocyclic compounds. banglajol.info
Table 2: Examples of Knoevenagel Condensation Partners
| Active Methylene Compound | Product Type |
| Malononitrile | 2-(Thieno[2,3-b]thiophen-2-ylmethylene)malononitrile |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(thieno[2,3-b]thiophen-2-yl)acrylate |
| Cyanoacetamide | 2-Cyano-3-(thieno[2,3-b]thiophen-2-yl)acrylamide |
Formation of Hydrazones and Related Azomethine Derivatives
The reaction of this compound with hydrazine (B178648) and its derivatives provides a straightforward route to hydrazones and other azomethine compounds. These derivatives are of significant interest due to their diverse biological activities and their utility as intermediates in the synthesis of various heterocyclic systems. nih.gov
For example, the condensation of a thieno[2,3-b]thiophene (B1266192) derivative bearing two acetyl groups with hydrazine hydrate (B1144303) results in the formation of the corresponding bis(hydrazine). nih.gov Similarly, the reaction of 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide with various aldehydes in refluxing ethanol (B145695) yields the corresponding hydrazones. nih.gov A related reaction is the formation of an azine, which can be achieved by reacting two equivalents of the aldehyde with one equivalent of hydrazine hydrate. nih.gov
Table 3: Synthesis of Hydrazone and Azine Derivatives
| Reactant | Reaction Conditions | Product |
| Hydrazine hydrate | Refluxing ethanol | Thieno[2,3-b]thiophene-2-carbaldehyde hydrazone |
| Phenylhydrazine | Refluxing ethanol | Thieno[2,3-b]thiophene-2-carbaldehyde phenylhydrazone |
| Hydrazine hydrate (0.5 eq.) | Refluxing ethanol | Thieno[2,3-b]thiophene-2-carbaldehyde azine |
Modifications of the Thieno[2,3-b]thiophene Core
The fused thieno[2,3-b]thiophene ring system is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents.
Bromination and Other Halogenation Reactions of the Core
Electrophilic aromatic substitution reactions, such as bromination, are effective methods for the functionalization of the thieno[2,3-b]thiophene core. Due to the electron-rich nature of the thiophene (B33073) rings, these reactions typically proceed under mild conditions. Theoretical studies have shown that the α-positions (2- and 5-positions) of the thieno[2,3-b]thiophene ring are the most susceptible to electrophilic attack.
The synthesis of 3-bromo-thieno[2,3-b]thiophene has been reported, indicating that bromination can occur at the β-position as well, likely under different reaction conditions or with specific directing groups. nih.gov The resulting bromo-derivatives are valuable precursors for subsequent cross-coupling reactions.
Cross-Coupling Reactions for Core Functionalization (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the halogenated thieno[2,3-b]thiophene core. The Suzuki and Sonogashira couplings are particularly useful for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl substituents.
The Suzuki coupling reaction involves the reaction of a halo-thieno[2,3-b]thiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups. The Sonogashira coupling, on the other hand, pairs a halo-thieno[2,3-b]thiophene with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.gov These reactions have been successfully employed in the synthesis of complex molecules containing the thieno[2,3-b]thiophene scaffold for applications in materials science and medicinal chemistry. nih.gov
Table 4: Common Cross-Coupling Reactions for Thieno[2,3-b]thiophene Functionalization
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted thieno[2,3-b]thiophene |
| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-substituted thieno[2,3-b]thiophene |
Heterocyclization Reactions Leading to Fused Systems Utilizing Thieno[2,3-b]thiophene Precursors
The this compound scaffold is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The aldehyde functionality serves as a versatile handle for cyclization reactions, enabling the construction of additional rings and the extension of the conjugated system. These reactions are critical for synthesizing novel compounds with potential applications in materials science and medicinal chemistry.
Synthesis of Pyrimidine (B1678525) Derivatives
The fusion of a pyrimidine ring to the thieno[2,3-b]thiophene core results in thieno[2,3-b]thieno[x,y-d]pyrimidines, a class of compounds with significant biological interest due to their structural analogy to purines. nih.govnih.govmdpi.com While direct cyclization from this compound is not widely reported, established synthetic routes for thienopyrimidines can be adapted. A common strategy involves the initial conversion of the aldehyde to a more suitable precursor.
One plausible approach begins with a 2-aminothieno[2,3-b]thiophene derivative. Although not directly starting from the aldehyde, it represents a key synthetic strategy in this class. For instance, 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates are common starting materials that can be cyclized with various one-carbon reagents. nih.govscielo.brijacskros.com For example, reaction with formamide (B127407) or triethyl orthoformate followed by an amine can yield the fused pyrimidin-4-one ring system. nih.govnih.gov Similarly, condensation with urea or thiourea (B124793) can lead to the corresponding 2-oxo or 2-thioxo pyrimidine derivatives. ijacskros.comcore.ac.uk
A hypothetical route starting from this compound could involve its reaction with a compound containing an active methylene group and an amidine or guanidine (B92328) moiety. This would proceed via an initial Knoevenagel condensation at the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to yield the fused pyrimidine ring.
Table 1: Synthetic Strategies for Fused Pyrimidine Derivatives
| Reagent | Intermediate/Precursor | Resulting Fused System |
|---|---|---|
| Formamide/Triethyl Orthoformate | 2-Aminothieno[2,3-b]thiophene derivative | Thieno[2,3-b]thienopyrimidin-4-one |
| Urea/Thiourea | 2-Aminothieno[2,3-b]thiophene derivative | 2-Oxo/2-Thioxo-thieno[2,3-b]thienopyrimidine |
Synthesis of Pyridine (B92270) Derivatives
The construction of a pyridine ring fused to the thieno[2,3-b]thiophene skeleton can be achieved through various condensation reactions, such as the Friedländer annulation or the Gewald reaction. researchgate.netresearchgate.netarkat-usa.org These methods typically involve the reaction of an ortho-amino aromatic aldehyde or ketone with a compound containing an active methylene group.
A viable strategy starting from this compound would be a multi-step sequence. First, a nitro group could be introduced at the 3-position of the thieno[2,3-b]thiophene ring, followed by reduction to an amino group, yielding 3-amino-thieno[2,3-b]thiophene-2-carboxaldehyde. This intermediate is an ideal substrate for the Friedländer synthesis. researchgate.netwikipedia.org Reacting it with a ketone or a compound with a reactive α-methylene group (e.g., malononitrile, ethyl acetoacetate) in the presence of an acid or base catalyst would lead to the formation of the fused pyridine ring.
Alternatively, the aldehyde can be used to construct the pyridine ring through a Gewald-type reaction. This would involve a Knoevenagel condensation of this compound with an active methylene nitrile, such as malononitrile or ethyl cyanoacetate, catalyzed by a base. The resulting vinylidene-dinitrile or -ester nitrile intermediate can then be cyclized with elemental sulfur and a morpholine (B109124) catalyst to afford a 2-aminothiophene, which in this case would be a fused thieno[2,3-b]pyridine (B153569) derivative. arkat-usa.orgresearchgate.net
Table 2: Synthetic Strategies for Fused Pyridine Derivatives
| Reaction Name | Key Intermediate | Reagents for Cyclization |
|---|---|---|
| Friedländer Annulation | 3-Amino-thieno[2,3-b]thiophene-2-carboxaldehyde | Ketones, Active Methylene Compounds (e.g., CH₂(CN)₂) |
Synthesis of Azole Derivatives (e.g., Thiazoles, Triazoles, Oxadiazoles)
The aldehyde group of this compound is a key functional group for the synthesis of fused azole rings.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method that can be adapted for this purpose. organic-chemistry.orgbepls.comanalis.com.my The synthesis would begin with the α-bromination of a ketone derivative. Therefore, this compound would first need to be converted to an acetyl derivative (e.g., via Grignard reaction with methylmagnesium bromide followed by oxidation). Subsequent α-bromination would yield an α-haloketone, which can then be condensed with a thioamide, such as thiourea, to form the fused thiazole ring.
Oxadiazoles and Triazoles: The synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles often proceeds through a common intermediate: an acid hydrazide. ekb.eg To achieve this from this compound, the aldehyde would first be oxidized to the corresponding carboxylic acid. Esterification followed by reaction with hydrazine hydrate would yield the key thieno[2,3-b]thiophene-2-carbohydrazide intermediate. nih.gov
For 1,3,4-Oxadiazoles: Cyclization of the hydrazide can be achieved by reacting it with various reagents. For example, heating with triethyl orthoformate or refluxing in formic acid can lead to the formation of the 1,3,4-oxadiazole (B1194373) ring. ekb.eg
For 1,2,4-Triazoles: The hydrazide can be converted to a triazole by reaction with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which is then cyclized under basic conditions. ekb.eg Alternatively, reaction of the hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine, can also yield the triazole ring, specifically a triazole-thiol derivative.
Another route involves the formation of a hydrazone by reacting the aldehyde with a hydrazide. The resulting N'-acylhydrazone can be oxidatively cyclized to form 1,3,4-oxadiazoles.
Table 3: Synthetic Pathways to Fused Azole Derivatives
| Target Azole | Key Intermediate from Aldehyde | Key Cyclization Reagent(s) |
|---|---|---|
| Thiazole | α-Bromo-acetyl-thieno[2,3-b]thiophene | Thioamide (e.g., Thiourea) |
| 1,3,4-Oxadiazole | Thieno[2,3-b]thiophene-2-carbohydrazide | Triethyl orthoformate, Formic acid |
Formation of Pyrrolidines and Pyrroles Fused to Thienothiophene Ring Systems
The synthesis of fused pyrrole (B145914) and pyrrolidine (B122466) rings onto the thieno[2,3-b]thiophene core can be accomplished using modern synthetic methodologies.
Pyrroles: The Barton-Zard reaction provides a powerful method for pyrrole synthesis. allaboutchemistry.netwikipedia.orgresearchgate.net A plausible pathway would involve the initial conversion of this compound into a nitroalkene. This can be achieved through a Henry reaction (nitro-aldol condensation) with a nitroalkane like nitromethane, followed by dehydration. The resulting 2-(2-nitrovinyl)thieno[2,3-b]thiophene is a suitable substrate for the Barton-Zard reaction. wikipedia.orgmdpi.com Reaction of this nitroalkene with an isocyanoacetate, such as ethyl isocyanoacetate, in the presence of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) would lead to the formation of a fused thieno[2,3-b]thienopyrrole system. allaboutchemistry.netmdpi.com
Pyrrolidines: Fused pyrrolidine rings are commonly synthesized via [3+2] cycloaddition reactions involving azomethine ylides. mdpi.comresearchgate.netnih.gov this compound can act as a precursor for the in-situ generation of an azomethine ylide. The reaction of the aldehyde with a secondary amino acid, such as sarcosine (B1681465) or proline, typically through thermal decarboxylative condensation, generates a non-stabilized azomethine ylide. rsc.orgdiva-portal.org This reactive 1,3-dipole can then be trapped by a suitable dipolarophile, such as an alkene or alkyne (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate), to yield a highly functionalized, fused pyrrolidine ring system in a stereoselective manner. mdpi.comdiva-portal.org
Table 4: Synthetic Approaches to Fused Pyrrole and Pyrrolidine Rings
| Target Ring | Key Reaction | Intermediate from Aldehyde | Coreactant |
|---|---|---|---|
| Pyrrole | Barton-Zard Reaction | 2-(2-Nitrovinyl)thieno[2,3-b]thiophene | Isocyanoacetate |
Strategic Derivatization for Enhanced Conjugation and Electronic Properties
This compound is an excellent starting material for the synthesis of extended π-conjugated systems, which are of great interest for applications in organic electronics. Derivatization can occur directly at the aldehyde group or at the thienothiophene core.
Derivatization via the Aldehyde Group: The aldehyde functionality is readily transformed into a C=C double bond, extending the conjugation of the system.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds such as malononitrile or cyanoacetates. The resulting dicyanovinyl or cyanovinyl ester groups are strong electron-withdrawing groups that can significantly lower the LUMO energy level of the molecule.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are highly effective for creating C=C bonds with high stereocontrol. wikipedia.orgresearchgate.netslideshare.netorganic-chemistry.org The HWE reaction, in particular, is often preferred as it typically yields the thermodynamically more stable E-alkene and uses easily removable phosphate (B84403) byproducts. wikipedia.orgresearchgate.net Reacting this compound with phosphonate (B1237965) ylides bearing various aromatic or heteroaromatic substituents can systematically extend the π-conjugated backbone.
Derivatization of the Thienothiophene Core:
Cross-Coupling Reactions: The thienothiophene core can be halogenated, for instance, at the 5-position, to provide a handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for this purpose, allowing the introduction of a wide range of aryl or heteroaryl substituents. mdpi.comnih.gov This strategy effectively extends the π-conjugation, leading to materials with tailored optical and electronic properties, such as smaller bandgaps and enhanced charge carrier mobility.
These derivatization strategies allow for the fine-tuning of the electronic properties of the thieno[2,3-b]thiophene core, making it a versatile building block for the design of novel organic semiconductors and dyes.
Table 5: Derivatization Strategies for Extended Conjugation
| Reaction Type | Functional Group Targeted | Reagent Example | Effect on Electronic Properties |
|---|---|---|---|
| Knoevenagel Condensation | Aldehyde | Malononitrile | Extends conjugation, introduces electron-withdrawing group |
| Horner-Wadsworth-Emmons | Aldehyde | Diethyl (phenyl)phosphonate | Forms E-alkene, extends π-system |
Advanced Characterization and Spectroscopic Analysis of Thieno 2,3 B Thiophene 2 Carboxaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Thieno[2,3-b]thiophene-2-carboxaldehyde and its derivatives. Through the application of one- and two-dimensional NMR techniques, a complete assignment of proton and carbon signals can be achieved, providing definitive evidence of the molecular structure.
The ¹H NMR spectrum of this compound provides crucial information regarding the chemical environment of the protons within the molecule. The aldehyde proton typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the thieno[2,3-b]thiophene (B1266192) core exhibit characteristic chemical shifts and coupling patterns that are dependent on their position and the nature of any substituents. For instance, in derivatives of thieno[2,3-b]thiophene, aromatic protons are typically observed in the range of δ 7.0–8.5 ppm. nih.gov The coupling constants (J) between adjacent protons provide valuable information about their connectivity.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| Pyrimido[4″,3″:4′,5′]thieno[3′,2′:4,5]thieno[3,2-d]pyrimidine-4,7-diamine | DMSO-d₆ | 8.50 (s, 2H, CH pyrimidine), 7.49 (s, 4H, NH₂) |
| Pyrimido[4″,3″:4′,5′]thieno[3′,2′:4,5]thieno[3,2-d]pyrimidine-4,7(3H,8H)-dione | DMSO-d₆ | 12.85 (s, 2H, OH), 8.33 (s, 2H, CH pyrimidine) |
| 1,8-Diimino-2,7-diphenyl-1,4,7,8-tetrahydro-2H,5H-9,10-dithia-2,4,5,7-tetraaza-indeno[1,2-a]indene-3,6-dione | DMSO-d₆ | 9.74 (s, 2H, NH), 7.87–7.14 (m, 10H, Ar-H), 6.78 (s, 2H, NH) |
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group in this compound is highly deshielded and typically resonates in the region of δ 180–195 ppm. The sp²-hybridized carbons of the fused thiophene (B33073) rings generally appear between δ 110 and 150 ppm. nih.gov The precise chemical shifts are influenced by the electronic effects of the aldehyde group and other substituents on the ring system. For example, in 2-Chloro-thieno(2,3-B)thiophene, the carbon atoms of the thiophene rings show distinct signals that aid in structural confirmation. spectrabase.com
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrimido[4″,3″:4′,5′]thieno[3′,2′:4,5]thieno[3,2-d]pyrimidine-4,7-diamine | Not Specified | 160.2, 158.4, 152.8, 140.1, 124.5, 107.4 |
| Pyrimido[4″,3″:4′,5′]thieno[3′,2′:4,5]thieno[3,2-d]pyrimidine-4,7(3H,8H)-dione | Not Specified | 161.7, 147.3, 145.8, 144.2, 134.2, 120.1 |
| 1,8-Diimino-2,7-diphenyl-1,4,7,8-tetrahydro-2H,5H-9,10-dithia-2,4,5,7-tetraaza-indeno[1,2-a]indene-3,6-dione | Not Specified | 165.3, 165.2, 153.0, 140.1, 129.2, 152.2, 122.1, 118.7, 116.1, 106.2 |
To unequivocally assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. COSY experiments establish correlations between coupled protons, allowing for the mapping of the proton connectivity within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons. These techniques are crucial for the complete and accurate structural elucidation of novel Thieno[2,3-b]thiophene derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the aldehyde. This band typically appears in the region of 1660–1700 cm⁻¹. nii.ac.jp The presence of this intense peak is a clear indicator of the aldehyde functionality. Other characteristic bands include C-H stretching vibrations of the aromatic rings (around 3100 cm⁻¹) and C=C stretching vibrations within the thieno[2,3-b]thiophene core (typically in the 1400–1600 cm⁻¹ region). nii.ac.jp In derivatives, the IR spectra will also show absorption bands characteristic of the additional functional groups. For example, the presence of a nitrile group (C≡N) would be indicated by a sharp band around 2212 cm⁻¹. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretching | 1660 - 1700 |
| Aromatic C-H | Stretching | ~3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Nitrile (C≡N) | Stretching | ~2212 |
| Amine (N-H) | Stretching | 3200 - 3400 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The fragmentation of thieno[2,3-b]thiophene derivatives under electron impact ionization often involves the cleavage of bonds adjacent to the thiophene rings. nih.gov For the carboxaldehyde, characteristic fragment ions may arise from the loss of the formyl radical (•CHO) or the carbon monoxide (CO) molecule from the molecular ion.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. This technique is crucial for verifying the empirical formula of newly synthesized this compound and its derivatives. The experimentally determined percentages of each element are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and the correct elemental composition of the compound. For instance, in a study of various thieno[2,3-b]thiophene derivatives, the calculated and found percentages for C, H, N, and S were in close agreement, confirming their proposed structures. nih.gov
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 43.78 | 43.67 |
| H | 2.20 | 2.13 |
| N | 30.64 | 30.60 |
| S | 23.37 | 23.29 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Investigating Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of conjugated organic molecules like this compound. This method provides valuable insights into the electronic transitions between molecular orbitals and is instrumental in characterizing the optical properties of the compound and its derivatives. The absorption of UV or visible light excites electrons from a ground electronic state to a higher energy state, and the specific wavelengths of absorption are directly related to the energy difference between these states.
The electronic spectrum of this compound is dominated by transitions involving its delocalized π-electron system. The core thieno[2,3-b]thiophene moiety is a planar, electron-rich heterocyclic system with extensive π-conjugation, which gives rise to intense absorption bands in the UV region. These absorptions are primarily attributed to π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital.
The introduction of a carboxaldehyde (-CHO) group at the 2-position significantly influences the electronic and optical properties of the thieno[2,3-b]thiophene core. The aldehyde group acts as a chromophore and an electron-withdrawing group. Its presence extends the π-conjugation of the aromatic system and introduces non-bonding (n) electrons on the oxygen atom. This leads to two key effects on the UV-Vis spectrum:
Modulation of π→π Transitions:* The electron-withdrawing nature of the aldehyde group can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), often resulting in a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths compared to the unsubstituted thieno[2,3-b]thiophene core.
Introduction of n→π Transitions:* The lone pair of electrons on the carbonyl oxygen allows for a lower-energy n→π* transition. This transition is typically weak (low molar absorptivity) and appears as a distinct shoulder or a separate band at a longer wavelength than the main π→π* absorptions.
While specific experimental data for the parent this compound is not extensively reported in the literature, analysis of closely related derivatives provides a strong basis for understanding its spectroscopic behavior. For instance, studies on benzo-fused analogues and other substituted thienothiophenes illustrate the general principles of how molecular structure dictates optical properties. mdpi.comrsc.org
Research on derivatives of the isomeric thieno[3,2-b]thiophene (B52689) core also provides valuable comparative data. For example, the synthesis of 5-substituted thieno[3,2-b]thiophene-2-carbaldehydes has shown how different aryl groups attached to the core systematically tune the absorption and emission properties. mdpi.com Similarly, studies on benzo[b]thieno[2,3-d]thiophene derivatives demonstrate that extending the conjugated system leads to significant red shifts in the absorption maxima. mdpi.com For example, 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene and 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene show their maximum absorption wavelengths (λmax) at 335 nm and 350 nm, respectively, in chloroform (B151607) solution. mdpi.com These findings underscore the high degree of tunability of the electronic properties of the thienothiophene scaffold through chemical modification.
Theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate the electronic spectra of various thieno[2,3-b]thiophene derivatives. rsc.org These computational studies help in assigning the observed absorption bands to specific electronic transitions, such as those originating from the Highest Occupied Molecular Orbital (HOMO) to the LUMO, and in predicting how structural changes will affect the optical properties. rsc.org
The table below presents UV-Vis absorption data for several analogous compounds, illustrating the typical absorption ranges and the effect of structural modifications.
Table 1: UV-Vis Absorption Data for Thieno[2,3-b]thiophene Analogues and Derivatives
| Compound Name | Solvent | λmax (nm) | Optical Band Gap (Eg) (eV) | Reference |
|---|---|---|---|---|
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | Chloroform | 335 | 3.23 | mdpi.com |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Chloroform | 350 | 3.22 | mdpi.com |
| 2,5-diphenyl-thieno[3,2-b]thiophene | THF | 415 | 2.50 | nih.gov |
| 2,5-bis(4-(trifluoromethyl)phenyl)thieno[3,2-b]thiophene | THF | 408 | 2.65 | nih.gov |
Compound Names Mentioned in the Article
Computational and Theoretical Investigations of Thieno 2,3 B Thiophene 2 Carboxaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of thienothiophene systems at a molecular level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometric and electronic properties of thieno[2,3-b]thiophene (B1266192) and its derivatives. rsc.orgnih.gov DFT calculations are employed to optimize molecular geometries, providing data on bond lengths and angles that show good agreement with experimental results from X-ray crystallography. researchgate.net
Studies have explored the impact of different substituents and π-bridge spacers on the geometric structures, frontier molecular orbitals (HOMO and LUMO), ionization potentials, and electron affinities of thieno[2,3-b]benzothiophene derivatives. rsc.org For the parent thieno[2,3-b]thiophene, DFT has been used to determine the most preferred site for electrophilic aromatic substitution reactions. Calculations have shown that the α-carbon atom is favored for electrophilic attack, both kinetically and thermodynamically, when compared to the β-carbon atom. researchgate.net
Furthermore, Natural Bond Orbital (NBO) analysis, a method used in conjunction with DFT, helps in understanding intramolecular charge transfer (ICT) interactions and natural atomic charges at different sites within the molecule. researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE), a crucial parameter for determining molecular reactivity and stability, is also a key output of DFT calculations. For a series of thieno[2,3-b]thiophene derivatives, these calculated band gaps were found to be in the range of 3.91 to 4.10 eV. researchgate.net
| Property Investigated | Computational Method | Key Findings |
| Electronic Structure & Properties | DFT | Analysis of HOMO/LUMO energies, ionization potential, and electron affinity. rsc.org |
| Molecular Geometry | DFT/B3LYP | Optimized geometric parameters show good agreement with experimental X-ray data. researchgate.net |
| Reactivity | DFT | The α-carbon is the preferred site for electrophilic aromatic substitution. researchgate.net |
| Intramolecular Interactions | NBO Analysis | Calculation of charge transfer among different orbitals and atomic charges. researchgate.netresearchgate.net |
| Energy Gap (ΔE) | DFT/B3LYP | Calculated HOMO-LUMO gaps for derivatives range from 3.91 to 4.10 eV. researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. This method is crucial for understanding and predicting the optical behavior of thienothiophene derivatives, such as their absorption and emission spectra. nih.govresearchgate.net
TD-DFT calculations are used to determine the energies of electronic transitions, which correspond to the absorption peaks observed in UV-visible spectroscopy. researchgate.net Theoretical calculations of absorption and emission energies often align well with experimental values, helping to confirm the nature of the electronic transitions. nih.gov For instance, in donor-π-acceptor systems based on thienothiophene, TD-DFT has been used to study photoinduced intramolecular charge-transfer (ICT) processes. iphy.ac.cndiva-portal.org These calculations help elucidate the character of the excited states, confirming, for example, that fluorescence can be emitted from different geometric conformations. nih.gov
The method also provides insights into phenomena such as S2 fluorescence (emission from the second singlet excited state) by calculating the energy gap between the S2 and S1 states. nih.gov By correlating calculated values with experimental observations in different solvents, TD-DFT supports the characterization of ICT and solvatochromic behavior in these compounds. nih.gov
Molecular Docking Studies of Thieno[2,3-b]thiophene-2-carboxaldehyde Derivatives with Molecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to screen and design thieno[2,3-b]thiophene derivatives as potential inhibitors for various biological targets. nih.govacs.org
These in silico studies have investigated the interactions of novel thienothiophene compounds with enzymes and receptors implicated in various diseases. For example, derivatives have been docked into the active sites of:
Epidermal Growth Factor Receptor (EGFR) : Studies showed that derivatives could bind to crucial amino acids like Met793 within the EGFR binding pocket, suggesting their potential as EGFR inhibitors for cancer therapy. nih.govacs.org
Dihydrofolate Reductase (DHFR) of Candida albicans : Docking simulations revealed that specific derivatives exhibit strong hydrogen bonding and hydrophobic interactions with key residues of fungal DHFR, indicating potential antifungal activity. mdpi.com
Rhomboid Protease of E. coli : Similar to DHFR, these compounds were shown to interact effectively with this bacterial enzyme, suggesting antibacterial potential. mdpi.com
Janus Kinase 2 (JAK2) : Thienopyrimidine derivatives, closely related to the thienothiophene scaffold, were identified through target prediction and docking to have a high affinity for JAK2, a target in cancer and inflammatory diseases. mdpi.com
These studies typically report binding scores (in kcal/mol) and detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.govmdpi.com
| Molecular Target | Organism/Disease | Key Findings from Docking |
| EGFRWT and EGFRT790M | Cancer | Derivatives bind to the crucial Met793 residue, indicating potential as EGFR inhibitors. nih.govacs.org |
| Dihydrofolate Reductase (DHFR) | Candida albicans (Fungus) | Compounds showed marked hydrogen bonding and hydrophobic interactions with active site residues. mdpi.com |
| Rhomboid Protease | E. coli (Bacteria) | Derivatives identified as potential antibacterial inhibitors through interactions with vital residues. mdpi.com |
| β-Glucuronidase | Cancer-related enzyme | A synthesized derivative was found to be a potent inhibitor, significantly more active than the standard. nih.gov |
| Janus Kinase 2 (JAK2) | Cancer, Inflammation | Thienopyrimidine derivatives showed high affinity for JAK2, interacting with the key Leu 932 residue. mdpi.com |
In Silico Predictions and Simulation of Molecular Interactions and Reactivity
Beyond docking, a broader range of in silico methods are used to predict the properties and behavior of thieno[2,3-b]thiophene derivatives. These computational tools can simulate molecular interactions and forecast pharmacokinetic properties, guiding the design of new molecules for specific applications. mdpi.com
One key area is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These in silico tests help to evaluate the drug-likeness of newly synthesized compounds early in the discovery process. nih.gov For example, pharmacokinetic studies on thienopyrimidine derivatives revealed good permeability and gastrointestinal absorption with no violations of Lipinski's rule of five. mdpi.com
Quantum chemical computations are also employed in the in silico design of novel materials for electronics. For instance, researchers have designed a series of thieno[2,3-b]thiophene-based non-fullerene acceptors for organic solar cells. nih.govresearchgate.net By systematically modifying the end-capped acceptor units, these studies predict properties like frontier molecular orbital energies, reorganization energies, and open-circuit voltage, aiming to create materials with optimal photovoltaic characteristics. nih.govresearchgate.net These theoretical predictions indicated that the newly designed molecules could be highly efficient acceptors for use in organic electronics. nih.gov
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway for a given transformation.
For the thieno[2,3-b]thiophene core, DFT methods have been employed to investigate the mechanism of electrophilic aromatic substitution. researchgate.net These studies model the reaction pathway by identifying the intermediate structures (Wheland intermediates) and calculating the activation energies for attack at different positions on the ring system. The results computationally confirm why the α-position is more reactive than the β-position. researchgate.net
Computational chemistry also assists in proposing mechanisms for more complex multi-step syntheses. For example, reaction mechanisms for the formation of various pyrimidine (B1678525) and tetrazole derivatives starting from 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) have been suggested based on established chemical principles and, in some cases, supported by computational analysis of the proposed steps. acs.org Similarly, the pathways for various heterocyclization and cycloaddition reactions involving thieno[2,3-b]thiophene precursors have been outlined. researchgate.net
Analysis of Electronic Communication and Intramolecular Charge Transfer (ICT) within Thienothiophene Systems
The thieno[2,3-b]thiophene scaffold is an electron-rich, planar system that facilitates efficient electronic communication, making it an excellent component for donor-π-acceptor (D-π-A) molecules. mdpi.combeilstein-journals.org In these systems, an electron-donating group and an electron-accepting group are linked by the thienothiophene π-conjugated bridge. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, a process known as intramolecular charge transfer (ICT). nih.gov
The nature and efficiency of ICT are heavily studied using both experimental and theoretical methods. iphy.ac.cn Computational studies, particularly TD-DFT, are essential for characterizing the ICT state. nih.gov The calculations can reveal the degree of charge separation in the excited state by analyzing the Mulliken population or other charge analysis methods. iphy.ac.cn For example, in some D-π-A systems, the net charge on the donor moiety was shown to increase significantly upon photoexcitation, confirming the ICT character of the excited state. iphy.ac.cn
Computational analysis also helps to distinguish between different models of the ICT state, such as the Twisted Intramolecular Charge Transfer (TICT) model, where the donor and acceptor groups twist relative to each other in the excited state, and the Planar Intramolecular Charge Transfer (PICT) model. nih.gov Studies on related systems have shown that subtle synthetic modifications, such as oxygen functionalization, can be used to favor one state over the other, thereby tuning the fluorescence properties of the molecule. nih.gov
Applications and Emerging Research Areas of Thieno 2,3 B Thiophene 2 Carboxaldehyde Derivatives
Materials Science Applications
The unique photophysical and electrochemical properties of thieno[2,3-b]thiophene (B1266192) derivatives make them prime candidates for use in various materials science applications, from sensitive chemosensors to components in advanced electronic and photonic devices.
Derivatives of thieno[2,3-b]thiophene have been successfully employed in the development of optical chemosensors for the detection of various metal ions. These sensors typically operate on the principle of a change in their optical properties, such as absorption or fluorescence, upon binding with a target ion.
One notable example involves Schiff base derivatives of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazide. These compounds have demonstrated high sensitivity towards a range of divalent and trivalent metal ions, including Cu²⁺, Ni²⁺, Fe³⁺, Mn²⁺, Pb²⁺, and Co²⁺. The sensing mechanism relies on the coordination of the metal ions with the Schiff base, which perturbs the electronic structure of the molecule and leads to a measurable change in its absorption spectrum. This allows for the qualitative and quantitative determination of the metal ion concentrations.
The following table summarizes the key characteristics of a representative thieno[2,3-b]thiophene-based Schiff base derivative used for ion detection.
| Compound Name | Target Ions | Sensing Principle |
| 3,4-Diamino-N′2,N′5-bis(5-bromo-2-hydroxybenzylidene)thieno[2,3-b]thiophene-2,5-dicarbohydrazide | Cu²⁺, Ni²⁺, Fe³⁺, Mn²⁺, Pb²⁺, Co²⁺ | Colorimetric change |
Table 1: Example of a Thieno[2,3-b]thiophene Derivative for Ion Detection
The semiconducting nature of π-conjugated systems based on the thieno[2,3-b]thiophene core makes them suitable for a variety of organic electronic and photonic applications. While extensive research has been conducted on various isomers of thienothiophene, the exploration of Thieno[2,3-b]thiophene-2-carboxaldehyde derivatives is an emerging field.
While various thienothiophene isomers have been investigated as components of organic dyes for DSSCs, specific research detailing the performance of sensitizers derived directly from this compound is limited in the currently available literature. The general principles of DSSC design suggest that the electron-rich thieno[2,3-b]thiophene core, when appropriately functionalized, could serve as an effective π-bridge in donor-π-acceptor dyes, facilitating intramolecular charge transfer upon photoexcitation.
Similar to DSSCs, the application of this compound derivatives in OLEDs is a developing area of research. The inherent fluorescence properties of some thienothiophene compounds suggest their potential as emitters or host materials in the emissive layer of OLEDs. The ability to tune the emission color and quantum efficiency through synthetic modification of the carboxaldehyde group is a key area for future investigation.
Thieno[2,3-b]thiophene derivatives have shown promise as components in the active layer of bulk heterojunction (BHJ) organic solar cells, acting as either the electron donor or acceptor material.
Theoretical studies have been conducted to investigate the structural, optoelectronic, and photovoltaic properties of a series of conjugated organic molecules containing the thieno[2,3-b]thiophene unit. These studies utilize quantum chemical methods like Density Functional Theory (DFT) to predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap (Egap), and the absorption spectra. The findings from these theoretical investigations suggest that by making specific structural modifications to the thieno[2,3-b]thiophene core, it is possible to significantly lower the energy gap, which is a crucial parameter for efficient light absorption in solar cells. These theoretical results indicate that certain designed thieno[2,3-b]thiophene-based conjugated materials are promising candidates for use in BHJ organic solar cells.
In terms of practical synthesis, a novel cross-conjugated electron-deficient unit, Thieno[2,3-b]thiophene-diketopyrrolopyrrole (DPPTTZ), has been synthesized for application in BHJ solar cells. This demonstrates the successful incorporation of the thieno[2,3-b]thiophene core into larger polymeric structures designed for photovoltaic applications.
Furthermore, in silico studies have focused on designing novel non-fullerene acceptors (NFAs) with an A−π–D−π–A architecture, where the donor core is based on thieno[2,3-b]thiophene. By modifying the end-capped acceptor units of a reference molecule, researchers have computationally designed new molecules with reduced HOMO-LUMO energy gaps (as low as 1.88 eV), tuned energy levels, and absorption spectra extending into the near-infrared region. These designed molecules are predicted to have excellent photovoltaic characteristics.
The table below summarizes the key findings from theoretical and synthetic studies on Thieno[2,3-b]thiophene derivatives for BHJ solar cells.
| Research Focus | Key Findings |
| Theoretical study of conjugated oligomers | Structural modifications can significantly decrease the energy gap, making them good candidates for BHJ applications. |
| Synthesis of Thieno[2,3-b]thiophene-diketopyrrolopyrrole (DPPTTZ) polymers | Successful synthesis of a novel electron-deficient unit for use in BHJ solar cells. |
| In silico design of non-fullerene acceptors | End-capped acceptor modification leads to a reduced energy gap (1.88 eV) and absorption in the visible and near-infrared regions. |
Table 2: Research Highlights of Thieno[2,3-b]thiophene Derivatives in Bulk Heterojunction Solar Cells
Non-linear optics is a field with significant technological implications, including applications in optical communications, data storage, and optical limiting. Organic materials with large NLO responses are of particular interest due to their fast response times and the tunability of their molecular structures.
Derivatives of thieno[2,3-b]thiophene have been identified as promising candidates for NLO applications. Specifically, Schiff base derivatives of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazide have been synthesized and characterized for their NLO properties. These organic thin films exhibit a high nonlinear refractive index (n₂) and a large third-order nonlinear susceptibility (χ⁽³⁾), with values that are comparable to those of some inorganic chalcogenide and oxide materials. The enhanced NLO response in these molecules is attributed to the extended π-conjugation. For instance, one of the synthesized compounds was found to have a significantly lower energy band gap (1.92 eV) compared to the parent dicarbohydrazide (3.47 eV), which is a result of the increased conjugation and contributes to its enhanced NLO properties. These findings suggest that thieno[2,3-b]thiophene derivatives are a promising class of materials for the development of future NLO systems. beilstein-journals.org
The following table presents key NLO-related parameters for a representative thieno[2,3-b]thiophene derivative.
| Compound Class | Key NLO Properties | Energy Band Gap (eV) |
| 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazide Schiff base derivatives | High nonlinear refractive index (n₂) and third-order nonlinear susceptibility (χ⁽³⁾) | As low as 1.92 |
Table 3: Non-Linear Optical Properties of Thieno[2,3-b]thiophene Derivatives
Agents for Photodynamic Therapy (PDT)
Derivatives of the thieno[2,3-b]thiophene scaffold are emerging as promising candidates for photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment that utilizes light to activate a photosensitizing agent, leading to the generation of cytotoxic reactive oxygen species (ROS) like singlet oxygen. While research directly on this compound derivatives is nascent, studies on closely related thienothiophene isomers provide strong evidence of their potential.
For instance, a near-infrared small molecule photosensitizer based on a thieno[3,2-b]thienyl-diketopyrrolopyrrole (DPP) core demonstrated a high singlet oxygen quantum yield of 67%. nih.gov When formulated as nanoparticles, this derivative exhibited significant phototoxicity towards tumor cells while showing low toxicity in the absence of light. nih.gov This highlights the capacity of the thienothiophene framework to form the basis of potent photosensitizers.
Similarly, novel meso-substitutedphenyl dithieno[3,2-b]thiophene-fused BODIPY (boron-dipyrromethene) derivatives have been synthesized and evaluated as efficient photosensitizers. nih.govrcsi.com These compounds exhibit strong absorption in the 640-680 nm range, a region of the electromagnetic spectrum where light has better tissue penetration. rcsi.com Certain derivatives in this class were found to be superior to the established PDT drug Temoporfin in their ability to generate intracellular ROS and induce apoptosis in cancer cells upon laser irradiation. nih.gov The fusion of the thieno[3,2-b]thiophene (B52689) moiety is credited with extending the π-conjugation of the BODIPY core, leading to a red shift in absorption and fluorescence, which is a desirable characteristic for PDT agents. rsc.org
These findings underscore the potential of the thieno[2,3-b]thiophene core, accessible from this compound, as a key building block in the design of next-generation photosensitizers for photodynamic therapy.
Development of Fluorescent Probes
The inherent photophysical properties of the thienothiophene core make it an attractive scaffold for the development of fluorescent probes for the detection of various analytes. The aldehyde functional group of this compound is particularly amenable to derivatization to introduce specific recognition moieties for target ions or molecules.
Research into heterocyclic aldehydes based on the thieno[3,2-b]thiophene core has demonstrated their potential as optical chemosensors. semanticscholar.org These aldehydes have been shown to exhibit changes in their fluorescence properties, such as quenching, in the presence of specific metal cations like Hg²⁺, Fe²⁺, Cu²⁺, Pd²⁺, Fe³⁺, and Al³⁺. semanticscholar.org This behavior is crucial for the function of a "turn-off" fluorescent probe. The design of such probes often involves coupling the thienothiophene aldehyde with a recognition unit, where the binding of the target analyte modulates the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal.
Furthermore, the thieno[3,2-b]thiophene-fused BODIPY platform has been explored for the design of fluorescent probes for Cu²⁺ detection. researchgate.net The design involves incorporating a dipicolylethylenediamine unit as a Cu²⁺ chelator onto the BODIPY framework. researchgate.net This demonstrates how the thienothiophene scaffold can be integrated into more complex probe designs to achieve high selectivity and sensitivity for a specific analyte. The versatility of the aldehyde group in this compound allows for the synthesis of a wide range of such derivatives, paving the way for the development of novel fluorescent probes for applications in environmental monitoring and biological imaging.
Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective
Impact of Substituent Modifications on Molecular Activity and Selectivity
The biological activity and functional properties of derivatives of this compound are highly dependent on the nature and position of substituents on the thienothiophene core and on the derivatized aldehyde group. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various applications.
In the context of anticancer agents, modifications to the thieno[2,3-d]pyrimidine (B153573) scaffold, which can be synthesized from thieno[2,3-b]thiophene precursors, have shown a significant impact on their kinase inhibitory activity. mdpi.com For example, the introduction of different functional groups at position 4 of the thienopyrimidine core has been a key strategy in modulating their biological profile. mdpi.com Similarly, for thieno[2,3-b]thiophene derivatives investigated as potential EGFR inhibitors, the specific pattern of substitution on the heterocyclic system was found to be critical for their binding affinity to the enzyme's active site. nih.gov Computational docking studies have shown that these derivatives can interact with key amino acid residues, such as Met793, within the EGFR binding pocket, and the strength of these interactions is influenced by the substituents. nih.gov
The introduction of iodine atoms onto a thieno[3,2-b]thiophene-fused BODIPY core significantly altered its photophysical properties. rsc.org This substitution was found to decrease the fluorescence quantum yield while increasing the singlet oxygen generation efficiency, a desirable trade-off for creating effective photosensitizers for PDT. rsc.org This "heavy atom effect" is a well-known strategy in photosensitizer design, and its effectiveness in the thienothiophene system highlights the tunability of these molecules.
The table below summarizes the impact of key substituent modifications on the activity of thienothiophene derivatives based on findings from related studies.
| Core Scaffold | Modification | Impact on Activity/Property |
| Thieno[2,3-d]pyrimidine | Introduction of different functional groups at position 4 | Modulation of kinase inhibitory activity mdpi.com |
| Thieno[2,3-b]thiophene | Specific substitution patterns | Altered binding affinity to EGFR active site nih.gov |
| Thieno[3,2-b]thiophene-fused BODIPY | Introduction of iodine atoms | Decreased fluorescence, increased singlet oxygen generation rsc.org |
Design Principles for Modulating Reactivity and Functional Attributes of this compound Derivatives
The design of novel this compound derivatives with tailored properties is guided by several key principles aimed at modulating their electronic structure, reactivity, and ultimately, their function. The planar and electron-rich nature of the thienothiophene system makes it an excellent component in conjugated materials.
A primary design principle involves the strategic placement of electron-donating and electron-withdrawing groups to control the intramolecular charge transfer (ICT) characteristics of the molecule. This is particularly relevant for applications in organic electronics and as photosensitizers. By attaching various acceptor end groups to a conjugated side chain on a thieno[3,2-b]thiophene moiety, the electronic, photophysical, and morphological properties of copolymers for solar cells were significantly affected. mdpi.com
For the development of agents for photodynamic therapy, a key design principle is the extension of the π-conjugated system to shift the absorption maximum to longer wavelengths (the phototherapeutic window), where light penetration into tissue is maximal. nih.govrcsi.com Fusing the thienothiophene core with chromophores like BODIPY is an effective strategy to achieve this. rsc.org Additionally, the incorporation of heavy atoms like bromine or iodine is a deliberate design choice to enhance intersystem crossing and, consequently, the efficiency of singlet oxygen generation. nih.gov
In the context of developing fluorescent probes, the design often involves a receptor-spacer-fluorophore approach. Here, the thieno[2,3-b]thiophene core acts as the fluorophore. The aldehyde group of this compound provides a convenient attachment point for a receptor unit via a suitable spacer. The binding of an analyte to the receptor then perturbs the electronic system of the fluorophore, leading to a change in its emission properties. semanticscholar.org
The reactivity of the aldehyde group itself can be modulated by substituents on the thienothiophene rings. Electron-withdrawing groups would be expected to increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack, a key step in many synthetic transformations to create diverse derivatives.
Advanced Building Blocks in Complex Molecule Synthesis
Synthesis of Novel Bis-Heterocyclic Systems Incorporating Thieno[2,3-b]thiophene Moieties
This compound and its derivatives serve as versatile and valuable building blocks in the synthesis of more complex molecular architectures, particularly bis-heterocyclic systems. These structures, often possessing molecular symmetry, are of significant interest due to their potential applications in materials science and medicinal chemistry. nih.gov
A key strategy involves the use of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate as a starting material. nih.gov This compound can be transformed into various bis-heterocyclic systems. For example, treatment with sodium hydride and carbon disulfide, followed by methyl iodide and subsequent reaction with o-phenylenediamine, yields a bis(benzimidazol-2-ylidene) derivative. nih.gov This demonstrates how the thieno[2,3-b]thiophene core can act as a scaffold to link two heterocyclic units.
Another approach involves the synthesis of a bis(enaminone) derivative from a 1,1'-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(ethan-1-one) precursor. mdpi.com This bis(enaminone) can then undergo cyclization reactions with various nucleophiles to generate a range of bis-heterocyclic compounds. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of bis-pyrazole systems. mdpi.com Similarly, reaction with urea (B33335) derivatives can afford bis-pyrimidine systems. mdpi.com
The table below outlines some reported synthetic pathways to bis-heterocyclic systems from thieno[2,3-b]thiophene precursors.
| Thieno[2,3-b]thiophene Precursor | Reagents | Resulting Bis-Heterocyclic System |
| Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | 1. NaH, CS₂, MeI2. o-phenylenediamine | Bis(benzimidazol-2-ylidene) nih.gov |
| 1,1'-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one) | Hydrazine derivatives | Bis-pyrazole mdpi.com |
| 1,1'-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one) | Urea derivatives | Bis-pyrimidine mdpi.com |
The construction of these complex molecules highlights the utility of the thieno[2,3-b]thiophene moiety as a robust and synthetically flexible platform for the development of novel compounds with potentially interesting biological and photophysical properties.
Q & A
Q. Methodological Considerations :
- Monitor reaction progress using TLC or HPLC to avoid over-oxidation.
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the aldehyde derivative.
Q. Table 1. Synthetic Approaches
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃, reflux | 60–75% | |
| Cyclocondensation | H₂SO₄, THF, 80°C | 50–65% |
Which spectroscopic techniques are critical for characterizing this compound?
Q. Basic Research Focus
- ¹H/¹³C NMR : Identify aldehyde proton (δ ~9.8–10.2 ppm) and aromatic thiophene protons (δ ~7.0–8.5 ppm). Confirm regiochemistry via coupling patterns .
- FT-IR : Detect C=O stretch (~1680–1720 cm⁻¹) and C-H aldehyde stretch (~2800 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm molecular geometry (e.g., dihedral angles between fused rings) .
Advanced Tip : Use DFT calculations to predict NMR/IR spectra and validate experimental data, addressing discrepancies caused by tautomerism or solvent effects .
What precautions are necessary for handling this compound?
Q. Basic Safety Protocol
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Decomposition : Avoid contact with strong acids/bases to prevent release of CO, CO₂, and sulfur oxides .
- PPE : Use nitrile gloves and fume hoods during synthesis; test glove permeability using ASTM F739 standards .
How can regioselectivity challenges be addressed in thienothiophene derivatization?
Q. Advanced Research Focus
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 5-position due to stabilization of transition states .
- Catalytic Control : Employ Pd-catalyzed cross-coupling to direct functionalization (e.g., Suzuki-Miyaura for aryl groups) .
- Computational Guidance : Use DFT to map electron density and predict reactive sites (e.g., Fukui indices) .
Q. Table 2. Regioselectivity Optimization
| Functionalization Site | Catalyst System | Yield Improvement | Reference |
|---|---|---|---|
| 5-position | Pd(PPh₃)₄, K₂CO₃, DMF | 85% | |
| 3-position | FeCl₃, CHCl₃ | 70% |
How to resolve contradictions in spectroscopic data between theoretical and experimental results?
Q. Advanced Data Analysis
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities ≥98% .
- Dynamic Effects : Account for solvent polarity in NMR simulations (e.g., DMSO-d₆ vs. CDCl₃) .
- Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR .
What strategies enhance electronic performance in organic semiconductors?
Q. Advanced Material Science
- Side-Chain Engineering : Introduce alkyl groups (e.g., hexyl) to improve solubility and film morphology .
- Blending : Combine with electron-deficient polymers (e.g., PCBM) to enhance charge mobility (up to 0.45 cm²/Vs) .
- Vacuum Deposition : Optimize substrate temperature (100–150°C) for crystalline thin-film growth .
How to evaluate biological activity of thienothiophene derivatives?
Q. Advanced Medicinal Chemistry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
